![molecular formula C25H23NO4 B12319352 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid](/img/structure/B12319352.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Fmoc-n-(1-phenylethyl)-glycine is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the (S)-1-phenylethyl group introduces chirality, making it valuable in the synthesis of enantiomerically pure peptides and other chiral molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-n-(1-phenylethyl)-glycine typically involves the following steps:
Fmoc Protection: The glycine is first protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Chiral Amine Introduction: The (S)-1-phenylethylamine is then introduced through a coupling reaction with the Fmoc-protected glycine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of (S)-Fmoc-n-(1-phenylethyl)-glycine can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of continuous flow reactors can further enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Fmoc-n-(1-phenylethyl)-glycine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling agents like DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc removal.
Coupling: EDCI, HOBt, and DCC are frequently used coupling agents in peptide synthesis.
Major Products Formed
The primary products formed from these reactions are peptides and peptidomimetics, which are valuable in various fields of research and industry.
Wissenschaftliche Forschungsanwendungen
(S)-Fmoc-n-(1-phenylethyl)-glycine has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, enabling the study of their structure and function.
Biology: The compound is employed in the development of peptide-based drugs and biomaterials.
Medicine: It plays a role in the design of therapeutic peptides and peptidomimetics for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific chiral properties.
Wirkmechanismus
The mechanism of action of (S)-Fmoc-n-(1-phenylethyl)-glycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential assembly of peptides with precise control over their sequence and chirality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Fmoc-n-(1-phenylethyl)-glycine: The enantiomer of (S)-Fmoc-n-(1-phenylethyl)-glycine, used in similar applications but with different chiral properties.
Fmoc-glycine: Lacks the chiral (1-phenylethyl) group, making it less suitable for the synthesis of enantiomerically pure peptides.
Boc-n-(1-phenylethyl)-glycine: Uses a different protecting group (Boc) which has different stability and deprotection conditions compared to Fmoc.
Uniqueness
The uniqueness of (S)-Fmoc-n-(1-phenylethyl)-glycine lies in its combination of the Fmoc protecting group and the chiral (S)-1-phenylethyl group. This combination allows for the efficient synthesis of enantiomerically pure peptides, which are crucial in the development of peptide-based drugs and biomaterials.
Eigenschaften
Molekularformel |
C25H23NO4 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(1-phenylethyl)amino]acetic acid |
InChI |
InChI=1S/C25H23NO4/c1-17(18-9-3-2-4-10-18)26(15-24(27)28)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28) |
InChI-Schlüssel |
GJBVMGSZBTVUCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


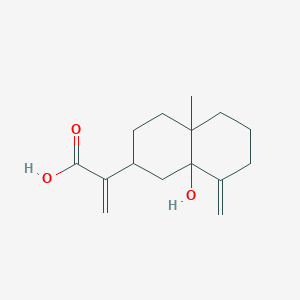
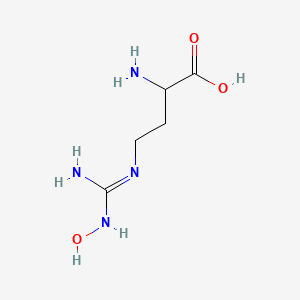
![2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12319284.png)
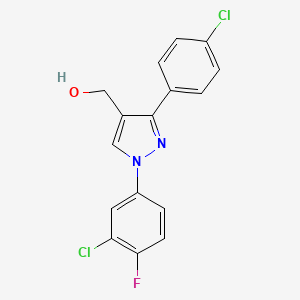
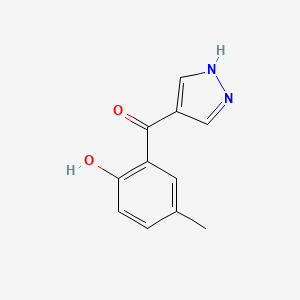

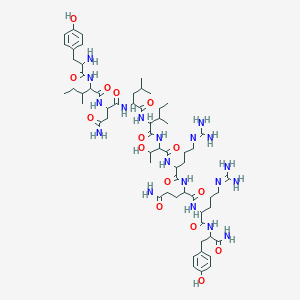
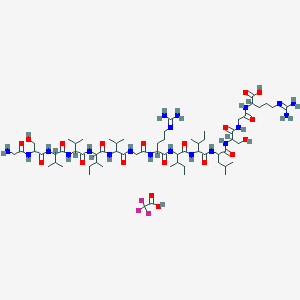
![[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12319331.png)
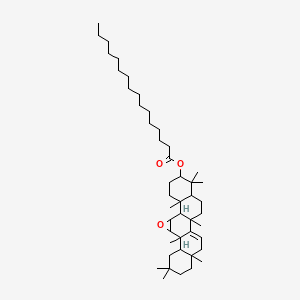

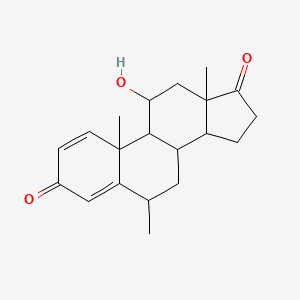
![methyl 15-hydroxy-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18-oxa-3,13-diazapentacyclo[11.9.0.02,10.04,9.016,21]docosa-2(10),4,6,8,19-pentaene-20-carboxylate](/img/structure/B12319343.png)

